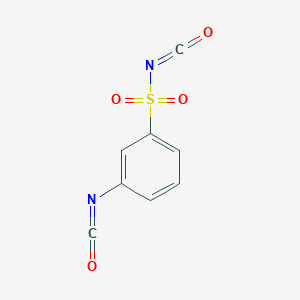

m-Isocyanatobenzenesulfonyl isocyanate

Description

Historical Development and Fundamental Concepts of Isocyanates

The journey into the world of isocyanates began in 1849 when Charles-Adolphe Wurtz, a French chemist, first synthesized this class of compounds. researchgate.net Wurtz's method involved the reaction of alkyl sulfates with potassium cyanate, a process that opened the door to a new realm of organic chemistry. rsc.org Another pivotal moment in the history of isocyanate synthesis was the development of the Hofmann rearrangement. Discovered by August Wilhelm von Hofmann, this reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. acs.orgnih.govgoogle.com This reaction, along with the similar Curtius and Lossen rearrangements, became a fundamental method for generating isocyanates in the laboratory. researchgate.net

The primary industrial method for producing isocyanates involves the reaction of amines with phosgene (B1210022) (COCl₂). researchgate.netresearchgate.netresearchgate.net This process, while efficient, involves the use of highly toxic phosgene, prompting ongoing research into safer, non-phosgene routes for isocyanate synthesis. nih.gov

Fundamentally, an isocyanate is an organic compound containing the functional group -N=C=O. researchgate.netresearchgate.net This group is characterized by a carbon atom double-bonded to both a nitrogen atom and an oxygen atom. nih.gov Isocyanates should not be confused with their isomers, cyanates (R-O-C≡N) or isocyanides (R-N≡C), which have distinctly different chemical properties. researchgate.netorganic-chemistry.org

Distinctive Reactivity and Versatility of the Isocyanate Functional Group

The isocyanate functional group is renowned for its high reactivity, which stems from the electrophilic nature of the central carbon atom. researchgate.netacs.orgrsc.org This carbon is susceptible to attack by a wide range of nucleophiles, making isocyanates exceptionally versatile building blocks in organic synthesis. researchgate.netgoogle.com

The most significant reactions of isocyanates include:

Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (also known as carbamates). This reaction is the foundation of polyurethane chemistry. researchgate.netacs.org

Reaction with Amines: The reaction of an isocyanate with an amine yields a urea (B33335) derivative. researchgate.netrsc.org

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas. researchgate.netrsc.org This reaction is harnessed in the production of polyurethane foams, where the generated CO₂ acts as a blowing agent. researchgate.net

The versatility of isocyanates is further demonstrated by their ability to undergo cycloaddition reactions. For instance, they can participate in [3+2] and [4+1] cycloadditions to form various heterocyclic compounds. acs.orgnih.govbeilstein-journals.org This reactivity allows for the synthesis of complex molecular architectures with diverse applications. acs.org

Isocyanates are broadly categorized into aromatic and aliphatic types. Aromatic isocyanates are generally more reactive than their aliphatic counterparts. acs.orgnih.govelectronicsandbooks.com This difference in reactivity, along with variations in steric hindrance, allows for the fine-tuning of reaction rates and the properties of the resulting polymers. google.com The ability to control these factors makes isocyanates indispensable in the formulation of a vast array of products, including coatings, adhesives, sealants, elastomers, and foams. nih.govresearchgate.netorgsyn.org

Contextual Significance of Dual-Functional Isocyanate Compounds in Organic Synthesis and Materials Science

Compounds that possess two or more isocyanate groups, known as diisocyanates or polyisocyanates, are of paramount importance in materials science, particularly in the field of polymer chemistry. google.com The presence of multiple isocyanate functionalities allows these molecules to act as crosslinking agents, forming robust, three-dimensional polymer networks. researchgate.net This crosslinking is the fundamental principle behind the production of a vast array of materials with tailored properties, including polyurethanes, polyureas, and polyisocyanurates. google.com

The significance of dual-functional isocyanate compounds stems from their ability to:

Build Polymer Chains: Diisocyanates react with difunctional nucleophiles, such as diols or diamines, to create long polymer chains, which are the backbones of polyurethane and polyurea materials, respectively. google.com

Create Crosslinked Networks: The use of polyisocyanates or conditions that promote the trimerization of isocyanate groups leads to the formation of highly crosslinked thermoset polymers. These materials exhibit enhanced mechanical strength, thermal stability, and chemical resistance. google.com

Enable Controlled Curing: The concept of "blocked isocyanates" introduces a temporal control element to the crosslinking process. In these systems, the isocyanate groups are reversibly protected and can be de-blocked under specific conditions, such as heat, allowing for one-component formulations with a defined shelf life and curing profile. acs.orgorgsyn.org

The specific compound at the heart of this article, m-isocyanatobenzenesulfonyl isocyanate , is a fascinating example of a dual-functional isocyanate. It possesses two distinct isocyanate groups with different reactivities: a standard aromatic isocyanate group and a more reactive sulfonyl isocyanate group. This differential reactivity offers unique opportunities in both organic synthesis and materials science. For instance, it could allow for sequential reactions where the more reactive sulfonyl isocyanate group reacts selectively under milder conditions, followed by the reaction of the aromatic isocyanate group under more forcing conditions. This could lead to the development of novel polymers with precisely controlled architectures and properties.

In organic synthesis, such a heterobifunctional molecule could serve as a versatile linker, enabling the connection of two different molecules through distinct chemical transformations. researchgate.net The study of this compound and similar dual-functional compounds opens up new avenues for the design of advanced materials and the synthesis of complex organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H4N2O4S |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

3-isocyanato-N-(oxomethylidene)benzenesulfonamide |

InChI |

InChI=1S/C8H4N2O4S/c11-5-9-7-2-1-3-8(4-7)15(13,14)10-6-12/h1-4H |

InChI Key |

BYKCDFISEUWPEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N=C=O)N=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for M Isocyanatobenzenesulfonyl Isocyanate and Analogous Structures

Phosgene-Based Synthesis Routes: Principles and Modern Adaptations

The reaction of amines with phosgene (B1210022), known as phosgenation, remains a widely used industrial method for isocyanate production due to its efficiency and high yields. ukessays.comresearchgate.net This process involves the reaction of a primary amine with phosgene to form an N-carbamoyl chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride. wikipedia.org

The synthesis of isocyanates via phosgenation proceeds through the formation of an aminocarbonyl chloride (or carbamoyl chloride) intermediate. wikipedia.orgresearchgate.net The initial reaction between a primary amine and phosgene yields this intermediate. Subsequent heating of the aminocarbonyl chloride leads to the elimination of hydrogen chloride, resulting in the formation of the isocyanate.

For the synthesis of sulfonyl isocyanates, a corresponding sulfonamide is reacted with phosgene. This reaction also proceeds through the formation of a carbamoyl chloride-type intermediate which then eliminates HCl to give the desired sulfonyl isocyanate. The high reactivity of chlorosulfonyl isocyanate, a related compound, highlights the electrophilic nature of the intermediates in these syntheses. arxada.com

The industrial synthesis of isocyanates using phosgene is a well-established technology. ukessays.com The process can be carried out in either a liquid or gas phase. nih.gov The liquid-phase process is suitable for amines with high boiling points, while the gas-phase process involves vaporizing the amine at high temperatures and reacting it with gaseous phosgene. nih.gov

A significant drawback of the phosgene route is the production of two equivalents of corrosive hydrogen chloride for each isocyanate group formed. beilstein-journals.orggoogle.com This necessitates specialized equipment and handling procedures to manage the corrosive byproduct. Furthermore, the extreme toxicity of phosgene requires stringent safety protocols to prevent exposure. nih.govbeilstein-journals.org

On a laboratory scale, the use of phosgene is often avoided due to its hazards. Alternative phosgenating agents or different synthetic routes are typically preferred. However, when necessary, reactions are conducted in well-ventilated fume hoods with appropriate safety measures in place. The synthesis of isocyanates from amino acid esters, for example, has been achieved by refluxing the corresponding hydrochloride salts with a solution of phosgene in toluene. acs.org

| Scale | Key Considerations |

| Laboratory | - Minimizing exposure to toxic phosgene. - Use of alternative, less hazardous reagents. - Small-scale reactions in controlled environments (fume hoods). |

| Industrial | - Management of large quantities of corrosive HCl byproduct. - Stringent safety protocols for handling highly toxic phosgene. - Optimization of reaction conditions (liquid vs. gas phase) for high yield and purity. nih.gov |

Non-Phosgene Synthetic Strategies for Isocyanates

The quest for safer and more environmentally benign methods for isocyanate synthesis has led to the development of several non-phosgene strategies. nih.govresearchgate.net These methods often involve the thermal decomposition of carbamates, which can be synthesized from various starting materials without the use of phosgene. researchgate.netacs.org

Urea-based methods provide a phosgene-free route to isocyanates. In this approach, ureas are used as starting materials to synthesize carbamates, which are then thermally decomposed to produce isocyanates. acs.org This process is considered a green synthetic pathway as the byproducts, alcohol and ammonia, can be recycled. acs.org The reaction of hindered trisubstituted ureas with nucleophiles can also generate isocyanates under neutral conditions. nih.gov Although still in the experimental phase for large-scale production, the urea (B33335) method holds significant promise for the future of isocyanate synthesis. acs.org

Catalytic carbonylation of nitro and amino compounds represents a significant alternative to phosgene-based methods. ukessays.comresearchgate.net

Reductive Carbonylation of Nitro Compounds: This method involves the direct conversion of aromatic nitro compounds to isocyanates using carbon monoxide in the presence of a catalyst. researchgate.netgoogle.com Group VIII transition metal complexes are often employed as catalysts for this transformation. researchgate.net This process is attractive as it allows for the direct synthesis of isocyanates from readily available nitroaromatics. ukessays.comresearchgate.net However, the direct carbonylation to isocyanates can be challenging, and often the reaction is carried out in the presence of an alcohol to yield the more stable carbamate, which is then thermally converted to the isocyanate. researchgate.net

Oxidative Carbonylation of Amines: This approach involves the reaction of primary amines with carbon monoxide and an oxidizing agent to produce isocyanates. researchgate.net Similar to the reductive carbonylation of nitro compounds, this method offers a direct route to isocyanates without the use of phosgene.

| Method | Starting Material | Key Features |

| Reductive Carbonylation | Nitro Compounds | - Direct conversion to isocyanates or carbamates. researchgate.net - Utilizes carbon monoxide. researchgate.net - Often requires a catalyst. researchgate.netgoogle.com |

| Oxidative Carbonylation | Amino Compounds | - Direct synthesis of isocyanates. researchgate.net - Involves carbon monoxide and an oxidizing agent. |

The thermal rearrangement of nitrile oxides to isocyanates has been known for many years. rsc.orgrsc.org This reaction can be catalyzed by electrophiles or nucleophiles and is believed to proceed through a polymerization-decomposition pathway. rsc.orgrsc.org More recent studies have investigated the mechanism of sulfur dioxide-catalyzed rearrangement of nitrile oxides to isocyanates, suggesting other potential catalysts like sulfur trioxide and selenium dioxide. chemrxiv.org The dehydration of primary nitroalkanes can also lead to the in-situ formation of nitrile oxides, which can then rearrange to isocyanates. rushim.ru

Catalysis plays a crucial role in many modern isocyanate synthesis methods. For instance, various metal salts and chelates are being investigated as alternatives to organotin catalysts for the isocyanate-hydroxyl reaction, which is fundamental to polyurethane formation. wernerblank.com Zirconium chelates, for example, have been found to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com In the context of non-phosgene routes, the development of efficient catalysts is critical for the thermal decomposition of carbamates to isocyanates. acs.orgresearchgate.net

Rearrangement Reactions for Isocyanate Generation

Several classical name reactions in organic chemistry provide reliable routes to isocyanates from different carboxylic acid derivatives. These reactions, namely the Curtius, Hofmann, and Lossen rearrangements, are fundamental in the synthetic chemist's toolbox for generating the isocyanate functionality.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, making it a versatile method for the synthesis of complex molecules. wikipedia.org The mechanism is believed to be a concerted process, avoiding the formation of a free acyl nitrene, which contributes to the clean nature of the reaction. wikipedia.org

The general transformation can be represented as follows: R-C(=O)N₃ → R-N=C=O + N₂

The isocyanate intermediate can then be trapped by various nucleophiles. For instance, reaction with water leads to a primary amine after decarboxylation of the intermediate carbamic acid. masterorganicchemistry.com Alcohols and amines react with the isocyanate to form carbamates and ureas, respectively. wikipedia.orgmasterorganicchemistry.com A significant advantage of the Curtius rearrangement is that the isocyanate can often be isolated if desired. masterorganicchemistry.com

| Starting Material | Key Reagents/Conditions | Intermediate | Product | Ref. |

| Acyl azide | Heat or UV light | Isocyanate | Amine, Carbamate, or Urea | wikipedia.orgmasterorganicchemistry.com |

This table provides a generalized overview of the Curtius rearrangement.

Recent advancements have focused on developing one-pot procedures that avoid the isolation of the potentially explosive acyl azide. organic-chemistry.org For example, the reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent can directly lead to the isocyanate, which is then trapped in situ.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) and a strong base to yield a primary amine with one less carbon atom. wikipedia.orgtcichemicals.com The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed in the aqueous basic conditions. wikipedia.orgchemistrysteps.com

The key steps of the mechanism involve the deprotonation of the amide, followed by reaction with the halogen to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, displacing the halide ion and forming the isocyanate. wikipedia.org

| Starting Material | Key Reagents | Intermediate | Product | Ref. |

| Primary Amide | Br₂ or NBS, NaOH | Isocyanate | Primary Amine | wikipedia.orgchem-station.com |

This table summarizes the classical conditions for the Hofmann rearrangement.

Unlike the Curtius rearrangement, the isocyanate in the classical Hofmann rearrangement is generally not isolated due to the presence of water, which leads to immediate hydrolysis. masterorganicchemistry.com However, modified procedures have been developed where the isocyanate can be trapped. For instance, conducting the reaction in the presence of an alcohol leads to the formation of a carbamate. chem-station.com Various reagents can be used in place of bromine and sodium hydroxide, such as N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.com

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives to an isocyanate. wikipedia.org The reaction is typically initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then undergoes base-promoted rearrangement. quora.com

The mechanism involves the abstraction of the acidic proton from the nitrogen, followed by a concerted rearrangement where the R-group migrates to the nitrogen with the concurrent departure of the leaving group (the carboxylate or sulfonate). wikipedia.org

| Starting Material | Activating Agent | Intermediate | Product | Ref. |

| Hydroxamic Acid | Acyl, Sulfonyl, or Phosphorylating agent | Isocyanate | Amine, Urea, or Carbamate | wikipedia.orgquora.com |

This table outlines the general components of the Lossen rearrangement.

Similar to the other rearrangement reactions, the resulting isocyanate can be trapped by various nucleophiles. wikipedia.org Recent developments have shown that the Lossen rearrangement can be initiated under milder conditions, for instance, using nitriles to activate the hydroxamic acid. nih.gov Furthermore, N-methylimidazole has been found to catalyze the conversion of the intermediate isocyanate to carbamates. sci-hub.se

Tailored Synthetic Pathways for Aromatic Sulfonyl Isocyanates and Related Fluorosulfonyl Isocyanates

The synthesis of aromatic sulfonyl isocyanates often requires specific methodologies due to the electronic nature of the sulfonyl group. While the aforementioned rearrangement reactions are applicable in principle, other methods are also prevalent.

A common route to halosulfonyl isocyanates involves the reaction of sulfuryl diisocyanate with a halosulfonic acid. google.com For example, fluorosulfonyl isocyanate can be produced in high yields by reacting sulfuryl diisocyanate with fluorosulfonic acid. google.com Similarly, chlorosulfonyl isocyanate can be prepared from sulfuryl diisocyanate and chlorosulfonic acid. google.com

Fluorosulfonyl isocyanate (FSI) is a versatile reagent in its own right and serves as a precursor to other sulfonyl isocyanates through halogen exchange reactions. nih.gov For example, FSI can be synthesized from chlorosulfonyl isocyanate (CSI) via a halogen exchange reaction. nih.govthieme-connect.com FSI is noted to be generally more stable to hydrolysis than CSI. nih.gov

Aryl sulfonyl isocyanates are important electrophilic reagents that readily react with nucleophiles to form a variety of compounds, including amides and sulfonyl ureas. rsc.orgresearchgate.net

Chemo- and Regioselective Synthesis of m-Isocyanatobenzenesulfonyl Isocyanate: Challenges and Strategies

The synthesis of this compound presents specific challenges in terms of chemo- and regioselectivity. The presence of two reactive functional groups, the sulfonyl group and the isocyanate group (or their precursors), requires careful control of reaction conditions to avoid undesired side reactions.

One of the primary challenges is achieving the desired meta-substitution pattern on the benzene ring. The directing effects of the substituents present during the synthetic sequence are crucial. For example, if starting from a substituted benzene, the initial functionalization will be governed by the directing nature of the existing group. Subsequent transformations must be chosen to achieve the desired 1,3-disubstitution pattern.

Another challenge lies in the selective formation of the isocyanate group in the presence of the sulfonyl group (or a precursor like a sulfonic acid or sulfonyl chloride). The reaction conditions for the isocyanate-forming rearrangement must be compatible with the sulfonyl moiety. For instance, the strongly basic conditions of the traditional Hofmann rearrangement might not be suitable if the sulfonyl group is sensitive to hydrolysis or other base-mediated reactions. In such cases, the Curtius or Lossen rearrangements, which can often be performed under neutral or milder conditions, may be preferred.

Strategies to overcome these challenges include:

Orthogonal Protection: Employing protecting groups for one of the functional groups (or its precursor) while the other is being formed or modified.

Strategic Sequencing of Reactions: Carefully planning the order of synthetic steps to introduce the functional groups in a way that minimizes interference and maximizes the desired regioselectivity.

Use of Milder Reagents: Opting for modern, milder variants of classical reactions to enhance functional group tolerance. For example, using hypervalent iodine reagents in a Hofmann-type rearrangement can be an alternative to the harsh halogen and base conditions. chem-station.com

The development of chemo- and regioselective synthetic routes to this compound is an active area of research, driven by the compound's potential as a building block in medicinal chemistry and materials science.

Elucidation of Chemical Reactivity and Reaction Mechanisms of M Isocyanatobenzenesulfonyl Isocyanate

Electronic Structure and Electrophilicity of Isocyanate and Sulfonyl Isocyanate Moieties

The isocyanate functional group (-N=C=O) is characterized by a unique electronic structure that dictates its high reactivity. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, resulting in a significant partial positive charge on the carbon atom rsc.org. This makes the isocyanate carbon a strong electrophile, readily susceptible to attack by a variety of nucleophiles researchgate.net. The bonding within the isocyanate group is closely related to that of carbon dioxide, with the C−N=C=O unit being planar. This electrophilic nature is the foundation of isocyanate chemistry, particularly in reactions like urethane formation rsc.orgkuleuven.be.

The reactivity of an isocyanate group is significantly influenced by the nature of its substituent. Electron-withdrawing groups attached to the nitrogen atom enhance the electrophilic character of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles researchgate.netebrary.net. Conversely, electron-donating groups tend to decrease this reactivity nih.gov.

In the case of m-isocyanatobenzenesulfonyl isocyanate, both isocyanate groups are attached to potent electron-withdrawing moieties:

Aromatic Isocyanate (Ar-NCO): The benzene ring acts as an electron-withdrawing group through resonance, which delocalizes the negative charge in the transition state of a nucleophilic reaction. This stabilization increases the reactivity of aromatic isocyanates compared to their aliphatic counterparts rsc.orgnih.govpflaumer.comdoxuchem.com.

Sulfonyl Isocyanate (-SO₂NCO): The sulfonyl group (-SO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence dramatically increases the electrophilicity of the attached isocyanate carbon arxada.comacs.org. Sulfonyl isocyanates are recognized as highly reactive electrophilic reagents that readily react with nucleophiles rsc.orgresearchgate.net. For instance, the related compound chlorosulfonyl isocyanate (CSI) is known as one of the most chemically reactive isocyanates primarily due to its strong electrophilicity arxada.com.

The this compound molecule possesses two distinct isocyanate groups with significantly different reactivities. The key to understanding this difference lies in the magnitude of the electron-withdrawing effect of the attached substituent.

The sulfonyl group (-SO₂) is a much stronger electron-withdrawing group than the m-isocyanatophenyl group. Consequently, the isocyanate group directly attached to the sulfonyl moiety (-SO₂NCO) is substantially more electrophilic and therefore more reactive towards nucleophiles than the isocyanate group attached to the aromatic ring (Ar-NCO). In reactions involving sulfonyl isocyanates that contain another potential electrophilic site, such as a sulfonyl chloride, the nucleophilic attack preferentially occurs at the highly reactive isocyanate carbon arxada.comorgsyn.org. This principle indicates a clear hierarchy of reactivity within the this compound molecule, with the sulfonyl isocyanate being the primary site for nucleophilic addition.

Nucleophilic Addition Reactions: Pathways and Kinetics

Isocyanates are defined by their susceptibility to nucleophilic addition reactions researchgate.net. The general mechanism involves the attack of a nucleophile, such as an alcohol, amine, or water, on the electrophilic carbon atom of the isocyanate group kuleuven.be. This initial attack is typically the rate-determining step, leading to the formation of a stable addition product. The kinetics of these reactions are generally first-order with respect to both the isocyanate and the nucleophile concentration researchgate.net.

The reaction between an isocyanate and a hydroxyl compound (an alcohol) is a cornerstone of polyurethane chemistry, yielding a urethane (or carbamate) linkage researchgate.netkuleuven.be. This reaction is a classic example of nucleophilic addition, where the oxygen atom of the hydroxyl group attacks the electrophilic carbon of the isocyanate semanticscholar.org. The reaction proceeds readily and is the fundamental bond-forming process in the synthesis of polyurethanes from diisocyanates and polyols kuleuven.be. The enthalpy of urethane formation is typically in the range of -22 to -25 kcal/mol and is only slightly dependent on the structure of the alcohol or isocyanate ebrary.net.

The rate of urethane formation is highly dependent on the structure of the alcohol, particularly the steric hindrance around the hydroxyl group. Kinetic studies have consistently shown a clear order of reactivity among different classes of alcohols.

Primary Alcohols (-CH₂OH): These are the most reactive due to the minimal steric hindrance around the hydroxyl group, allowing for easier access by the isocyanate.

Secondary Alcohols (>CHOH): These react more slowly than primary alcohols because the additional alkyl group increases steric crowding around the reactive site.

Tertiary Alcohols (>C-OH): These are the least reactive and often react very slowly or not at all under normal conditions due to significant steric hindrance.

The relative reactivity ratio for primary:secondary:tertiary alcohols in reactions with isocyanates has been reported to be approximately 200:60:1 ebrary.net. Primary alcohol groups are generally found to be about 3 to 4 times more reactive than secondary hydroxyl groups kuleuven.be.

| Alcohol Type | Structure | Relative Reactivity | Key Factor |

|---|---|---|---|

| Primary | R-CH₂OH | High | Low steric hindrance |

| Secondary | R₂CHOH | Medium | Moderate steric hindrance |

| Tertiary | R₃COH | Low | High steric hindrance |

To achieve practical reaction rates, especially with less reactive alcohols or for industrial processes, catalysts are essential. The most common and effective catalysts for the isocyanate-hydroxyl reaction are tertiary amines and organotin compounds.

Tertiary Amines: Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine function by activating the alcohol through the formation of a hydrogen-bonded complex. This complexation increases the nucleophilicity of the alcohol's oxygen atom, facilitating its attack on the isocyanate carbon. The rate enhancement is significant, and different amine catalysts can be selected to control the reaction kinetics.

Organotin Compounds: Compounds like dibutyltin dilaurate (DBTDL) are highly effective catalysts. The proposed mechanism involves the formation of an intermediate complex between the organotin catalyst and the alcohol, creating a tin alkoxide. This complex then reacts with the isocyanate. The tin compound acts as a Lewis acid, coordinating with the reactants to lower the activation energy of the reaction. Organotin catalysts are particularly effective for the gelling reaction (urethane formation) in polyurethane systems.

Reactions with Amines: Urea (B33335) and Polyurea Formation

The reaction between isocyanates and amines is a rapid and exothermic process that yields substituted ureas. wikipedia.org This reaction is fundamental to the formation of polyurea, a polymer characterized by repeating urea linkages (-NH-CO-NH-). researchgate.net In the case of this compound, its difunctional nature allows it to act as a monomer in polymerization reactions with diamines to form poly(urea-sulfonamide) structures.

Both primary and secondary amines readily react with isocyanates to form substituted ureas. researchgate.net The general order of reactivity for uncatalyzed reactions with isocyanates is primary aliphatic amines > secondary aliphatic amines > aromatic amines. researchgate.net This difference in reactivity is attributed to the greater nucleophilicity and lower steric hindrance of primary amines compared to secondary amines. Aromatic amines are less reactive than aliphatic amines due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring, which reduces their nucleophilicity. pcimag.com

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. rsc.orgnih.gov Given the differential reactivity of the two isocyanate groups in this compound, the reaction with a stoichiometric amount of amine would be expected to occur preferentially at the more electrophilic sulfonyl isocyanate group.

Table 1: Relative Reactivity of Isocyanates with Amines

| Amine Type | Relative Reactivity | Reason |

|---|---|---|

| Primary Aliphatic Amine | Very High | High nucleophilicity, low steric hindrance |

| Secondary Aliphatic Amine | High | Moderate nucleophilicity, moderate steric hindrance |

This table provides a generalized comparison of amine reactivity towards isocyanates.

Biurets are compounds formed from the reaction of an isocyanate with a urea. wikipedia.orgresearchgate.net This reaction typically requires elevated temperatures. The urea linkage, formed from the initial reaction of an isocyanate with an amine, contains an N-H bond that can further react with another isocyanate group. nih.gov In the context of this compound, once a sulfonyl urea is formed, the remaining N-H proton can be abstracted, and the resulting nucleophile can attack another isocyanate molecule. This can lead to the formation of biuret structures within a polymer chain, which can act as cross-linking points, affecting the material properties of the resulting polymer. google.com The formation of biurets is a known side reaction in polyurethane and polyurea synthesis, particularly at higher temperatures. nih.gov

Reactions with Thiols: Thiocarbamate Formation

Isocyanates react with thiols (mercaptans) to form thiocarbamates (also known as thiourethanes). researchgate.net This reaction is analogous to the reaction with alcohols, which forms carbamates (urethanes). The reaction involves the nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon of the isocyanate. rsc.org Generally, this reaction is slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a significant rate. nih.gov

For this compound, the reaction with a thiol would yield an S-thiocarbamate. Due to the high reactivity of the sulfonyl isocyanate group, it is expected to react preferentially with thiols over the aromatic isocyanate group.

Reactions with Carboxylic Acids: Amide Formation and Carbon Dioxide Release

The reaction of isocyanates with carboxylic acids can lead to the formation of amides and the release of carbon dioxide. scielo.brresearchgate.net This transformation is thought to proceed through an unstable mixed anhydride intermediate, which then decomposes to the corresponding amide and CO₂. researchgate.net While this reaction is less common than reactions with amines or alcohols, it provides a pathway for amide synthesis. scielo.br

Studies on aromatic isocyanates have shown that this reaction can be facilitated in the presence of ionic liquids or with a catalyst. scielo.brgoogle.com The reaction of this compound with a carboxylic acid would be expected to first form an N-acyl carbamic acid anhydride at the highly reactive sulfonyl isocyanate group, which would then decarboxylate to yield an N-sulfonyl amide.

Hydrolysis Reactions and Stability in Aqueous Environments

Isocyanates are reactive towards water, undergoing hydrolysis to form an unstable carbamic acid intermediate, which then decomposes into an amine and carbon dioxide. wikipedia.orgnih.gov The newly formed amine is highly reactive and can immediately react with another isocyanate group to form a urea linkage. nih.gov This reaction is fundamental in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.org

The stability of isocyanates in aqueous environments is generally low. Sulfonyl isocyanates, in particular, are known to be highly sensitive to moisture. For instance, benzenesulfonyl isocyanate is listed as reacting with water. Due to the strong electron-withdrawing sulfonyl group, this compound is expected to be highly susceptible to hydrolysis.

Computational studies suggest that the hydrolysis of isocyanates can proceed through a concerted mechanism involving two water molecules. chemrxiv.org This "two-water-molecule" model proposes a cyclic transition state that facilitates proton transfer and the addition of water across the N=C bond of the isocyanate. The presence of electron-withdrawing substituents on the isocyanate is predicted to lower the activation barrier for hydrolysis. chemrxiv.org

For aromatic sulfonyl chlorides, a related class of compounds, the hydrolysis mechanism is proposed to involve the formation of a complex with water prior to the rate-determining step. Given the high reactivity of the sulfonyl isocyanate group, its hydrolysis is expected to be rapid. The initial product of hydrolysis would be m-isocyanatobenzenesulfonamide and carbon dioxide. The sulfonamide would be relatively stable, while the remaining aromatic isocyanate group could then undergo a slower hydrolysis to yield 3-aminobenzenesulfonamide.

Table 2: Summary of this compound Reactivity

| Reactant | Functional Group | Product | Byproduct | Relative Rate |

|---|---|---|---|---|

| Primary/Secondary Amine | -NH₂, -NHR | Substituted Urea | None | Very Fast |

| Urea | -NH-CO-NH- | Biuret | None | Slow (requires heat) |

| Thiol | -SH | Thiocarbamate | None | Moderate (often catalyzed) |

| Carboxylic Acid | -COOH | Amide | CO₂ | Moderate |

This table summarizes the expected reactivity based on the general chemistry of sulfonyl isocyanates.

Self-Addition and Cyclization Reactions

Isocyanates are well-known for their ability to undergo self-addition reactions, leading to the formation of cyclic dimers and trimers, as well as linear adducts like allophanates. These reactions are typically catalyzed and are of significant importance in polymer chemistry.

The dimerization of isocyanates results in the formation of a four-membered heterocyclic ring known as a uretidione (or 1,3-diazetidine-2,4-dione). This reaction is generally reversible and catalyzed by specific catalysts, such as phosphines. The process involves the [2+2] cycloaddition of two isocyanate groups.

The stability of the uretidione ring and the position of the equilibrium between the monomer and the dimer depend on the structure of the isocyanate and the reaction conditions. For instance, a process for dimerizing isophorone diisocyanate uses specific phosphorus-based catalysts at temperatures between 0°C and 80°C. google.com Higher temperatures can promote the conversion of the uretidione dimer into the more stable trimer. google.com For this compound, the strong electron-withdrawing nature of the sulfonyl group would influence the reactivity of the NCO group, potentially affecting the conditions required for dimerization.

Three isocyanate molecules can react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). utwente.nl This cyclotrimerization reaction is a key process in the formation of polyisocyanurate (PIR) foams and high-performance polyurethane coatings, imparting enhanced thermal stability and flame retardancy. tue.nl

The reaction is almost always catalyzed, with a wide range of catalysts being effective, including tertiary amines, metal carboxylates, and alkoxides. tue.nlgoogle.com The mechanism is typically a stepwise addition process initiated by a potent nucleophile. utwente.nl Given the high reactivity of isocyanates, the trimerization can proceed readily and controllably under the right catalytic conditions, forming well-defined trifunctional cross-links in a polymer network. utwente.nl The aromatic nature of this compound makes it a candidate for trimerization using catalysts known to be effective for aromatic isocyanates. google.com

Allophanates are formed from the reaction of an isocyanate group with a urethane linkage. Since urethanes are the product of the reaction between an isocyanate and an alcohol, allophanate formation is a common subsequent reaction, particularly when there is an excess of isocyanate and at elevated temperatures (typically above 100-140°C). ebrary.netresearchgate.net

The reaction involves the addition of the N-H bond of the urethane group across the N=C bond of the isocyanate. The hydrogen on the urethane nitrogen is less reactive than the hydrogen on water or an alcohol, making the kinetics of allophanate formation relatively unfavorable compared to urethane formation. ebrary.net However, the reaction is significant as it introduces branching and cross-linking into polyurethane networks, affecting the final properties of the material. ebrary.netgoogle.com The allophanate linkage is thermally reversible, and at temperatures above 100-150°C, it can revert to a urethane and a free isocyanate. ebrary.net

Multicomponent Reactions (MCRs) Involving Isocyanates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the components, are highly efficient tools in synthetic chemistry. nih.govmdpi.com Isocyanate-based multicomponent reactions (IMCRs) are particularly valuable for their ability to rapidly generate molecular diversity and create complex molecules of pharmaceutical interest. nih.govfrontiersin.org

The Bucherer–Bergs reaction is a classic MCR for the synthesis of hydantoins (imidazolidine-2,4-diones) from a carbonyl compound (ketone or aldehyde), a cyanide source (like potassium cyanide), and ammonium carbonate. alfa-chemistry.comwikipedia.orgencyclopedia.pub Hydantoins are a class of heterocyclic compounds with significant biological and pharmacological activities, found in several marketed drugs. jsynthchem.comscispace.com

While the classical Bucherer–Bergs reaction does not directly use a pre-formed isocyanate, its mechanism is believed to proceed through an isocyanate intermediate. alfa-chemistry.comwikipedia.org In one proposed mechanism, an aminonitrile intermediate reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid, which then cyclizes and rearranges into the hydantoin product via an isocyanate. wikipedia.org

More directly, isocyanates are key reagents in many alternative and widely used syntheses of hydantoins. scispace.com For example, α-amino acids or their esters can be reacted with isocyanates to form ureido acids, which then undergo cyclization to yield hydantoins. mdpi.comorganic-chemistry.org This approach is a cornerstone for creating substituted hydantoin libraries. Given its dual reactive sites, this compound could theoretically be employed in such syntheses to create complex hydantoin structures, although specific examples are not prevalent in the literature. The reaction of α-amino acid amides with reagents like triphosgene can also generate isocyanate intermediates in situ, which then cyclize to form the hydantoin ring. mdpi.com

Table 2: Summary of Key Reactions

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Hydrolysis | Isocyanate + Water | Amine + CO₂ | Rate is increased by electron-withdrawing substituents. |

| Dimerization | 2 x Isocyanate | Uretidione | Reversible, catalyzed [2+2] cycloaddition. |

| Trimerization | 3 x Isocyanate | Isocyanurate | Catalyzed, forms a stable six-membered ring. utwente.nl |

| Allophanate Formation | Isocyanate + Urethane | Allophanate | Occurs at high temperatures with excess isocyanate; creates cross-links. ebrary.net |

| Hydantoin Synthesis | α-Amino Acid/Ester + Isocyanate | Hydantoin | A common alternative to the Bucherer-Bergs reaction for synthesizing substituted hydantoins. mdpi.com |

Pseudo-Multicomponent Reactions

Pseudo-multicomponent reactions (pseudo-MCRs) are one-pot processes that involve three or more reactants, where at least one of the reactants participates in multiple reaction steps. This characteristic distinguishes them from true multicomponent reactions where each reactant is incorporated in a single step. In the context of this compound, its high reactivity, particularly of the isocyanate group, allows for its participation in cascade or domino reaction sequences that can be classified as pseudo-multicomponent reactions. These reactions are valuable for the efficient synthesis of complex heterocyclic structures from simple starting materials in a single operation.

A notable example of a pseudo-multicomponent reaction involving arylsulfonyl isocyanates, including analogues of this compound, is the three-component reaction with secondary amines and dialkyl acetylenedicarboxylates. rsc.org In this reaction, the secondary amine initially adds to the acetylenic ester to form a reactive enamine intermediate in situ. This enamine then acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group of this compound. The resulting intermediate subsequently undergoes an intramolecular cyclization to afford highly functionalized five-membered heterocyclic rings. rsc.org

The proposed mechanism for this transformation begins with the nucleophilic addition of a secondary amine (e.g., diethylamine or morpholine) to a dialkyl acetylenedicarboxylate, which generates an enamine intermediate. This enamine then attacks the central carbon atom of the isocyanate moiety of this compound. The subsequent proton transfer and intramolecular cyclization lead to the formation of a stable heterocyclic product. This process is considered a pseudo-multicomponent reaction because the amine is involved in both the initial formation of the enamine and the subsequent reaction cascade.

Detailed research findings have demonstrated the versatility of this methodology for the synthesis of various substituted pyrrol-2-one derivatives. The reaction proceeds under mild conditions and does not necessitate the use of a catalyst, often resulting in excellent yields. rsc.org The structural diversity of the final products can be readily achieved by varying the secondary amine and the acetylenic ester used in the reaction.

Table 1: Examples of Pseudo-Multicomponent Reactions of Arylsulfonyl Isocyanates

| Arylsulfonyl Isocyanate | Amine | Acetylenic Ester | Product | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonyl isocyanate | Diethylamine | Dimethyl acetylenedicarboxylate | Dimethyl 1-(p-toluenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | >90 |

| p-Chlorobenzenesulfonyl isocyanate | Morpholine | Diethyl acetylenedicarboxylate | Diethyl 1-(p-chlorobenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | >90 |

| Benzenesulfonyl isocyanate | Piperidine | Di-tert-butyl acetylenedicarboxylate | Di-tert-butyl 1-(benzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | >90 |

| m-Nitrobenzenesulfonyl isocyanate | Diethylamine | Dimethyl acetylenedicarboxylate | Dimethyl 1-(m-nitrobenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | >90 |

Another related pseudo-multicomponent reaction involves the interaction of arylsulfonyl isocyanates with an amine and an acetylenic compound, leading to either arylsulfonamides or azetidine-2,4-diones, depending on the nature of the reactants. When an enamine, generated in situ from a primary or secondary amine and an acetylenecarboxylate, reacts with an arylsulfonyl isocyanate, novel arylsulfonamides can be synthesized. However, a different reaction pathway is observed with enamines derived from methyl propiolate, which, upon reaction with an arylsulfonyl isocyanate, exclusively yield azetidine-2,4-dione (malonimide) derivatives in good yields. This divergence in reactivity highlights the subtle electronic and steric influences of the reactants on the course of these one-pot reactions.

These examples underscore the utility of this compound and its analogues in pseudo-multicomponent reactions for the construction of diverse and complex molecular architectures. The ability to generate multiple bonds and a stereocenter in a single, atom-economical step makes these reactions a powerful tool in modern organic synthesis.

Polymerization and Advanced Materials Development Incorporating M Isocyanatobenzenesulfonyl Isocyanate

Design and Synthesis of Polyurethanes and Polyureas from Dual Isocyanates

The synthesis of polyurethanes and polyureas using m-isocyanatobenzenesulfonyl isocyanate leverages the differential reactivity of its two isocyanate groups: the sulfonyl isocyanate and the aromatic isocyanate. This disparity in reactivity allows for selective and sequential polymerization reactions, leading to well-defined polymer structures. Aromatic isocyanates are known to react with polyols to form polyurethanes and with amines to create polyureas tri-iso.com.

The prepolymer method is a common strategy in polyurethane synthesis to control the final properties of the material google.comutwente.nlresearchgate.net. This technique involves reacting a diisocyanate with a polyol in excess, creating an isocyanate-terminated prepolymer google.comutwente.nl. The molecular weight and viscosity of the resulting polymer can be managed by adjusting the ratio of isocyanate to hydroxyl groups google.com.

In the context of this compound, the more reactive sulfonyl isocyanate group can first react with a polyol to form a prepolymer. This prepolymer, which has pending aromatic isocyanate groups, can then be further reacted in a subsequent step. This two-step process allows for the creation of block copolymers or segmented polyurethanes with tailored hard and soft segments, influencing the material's mechanical properties.

Table 1: Prepolymer Synthesis Parameters

| Parameter | Description |

| Diisocyanate | This compound |

| Polyol | Poly(ethylene glycol), Poly(tetramethylene oxide) |

| NCO:OH Ratio | > 1:1 to ensure isocyanate termination |

| Catalyst | Dibutyltin dilaurate (DBTDL) or tertiary amines |

| Reaction Temperature | Controlled to favor reaction of the sulfonyl isocyanate group |

Controlled polymerization techniques are essential for synthesizing polymers with precise molecular weights and narrow molecular weight distributions. While direct controlled radical polymerization of isocyanate-functional monomers can be challenging due to the high reactivity of the isocyanate group, strategies using blocked isocyanates have been successful usm.edu.

For this compound, one of the isocyanate groups can be selectively blocked, allowing the other to participate in a controlled polymerization reaction. For instance, the aromatic isocyanate could be blocked, and the sulfonyl isocyanate could be used in a step-growth polymerization. Subsequently, the blocking group can be removed to allow for further reactions, such as crosslinking.

Crosslinking Mechanisms and Network Formation in Polymeric Systems

The dual isocyanate functionality of this compound is highly advantageous for creating crosslinked polymer networks. Crosslinking is crucial for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers researchgate.net.

Network formation can be achieved through several mechanisms:

One-Step Polymerization: Reacting the dual isocyanate with a polyfunctional alcohol or amine (having a functionality greater than two) can directly lead to a crosslinked network.

Two-Step Crosslinking: A linear polymer or prepolymer can first be synthesized using one of the isocyanate groups. The remaining isocyanate groups along the polymer chain can then be reacted in a second step to form crosslinks. This approach offers better control over the network structure.

Trimerization: Isocyanate groups can undergo a cyclotrimerization reaction to form highly stable isocyanurate rings, which act as trifunctional crosslink points utwente.nl. This can be a significant crosslinking mechanism, especially at elevated temperatures or in the presence of specific catalysts.

The extent of crosslinking can be monitored by techniques such as ATR-FTIR, by observing the disappearance of the isocyanate peak at approximately 2270 cm⁻¹ reddit.com.

Computational and Theoretical Investigations of M Isocyanatobenzenesulfonyl Isocyanate Chemistry

Quantum Chemical Characterization of Isocyanate and Sulfonyl Isocyanate Groups

Quantum chemical methods are essential for understanding the fundamental electronic structure and geometry of the highly reactive isocyanate and sulfonyl isocyanate moieties. These calculations reveal the underlying factors that govern their chemical behavior.

Conformational Analysis and Geometrical Peculiarities (e.g., Bent sp Carbon)

A striking feature of the isocyanate group (R–N=C=O), long a subject of theoretical interest, is its deviation from the expected linear geometry. While the carbon atom is sp-hybridized, the R–N=C bond angle is often significantly less than 180°. This "bent sp carbon" phenomenon is a crucial aspect of its structure and reactivity.

Comprehensive theoretical investigations using density functional theory (DFT) and wave function-based methods have delved into this structural peculiarity. nih.gov Valence bond framework analysis shows that the N=C and C=O bonds are better described as "bent" or "banana" bonds rather than conventional σ and π components. nih.gov The electronic environment, particularly the influence of the nitrogen lone pair, creates an asymmetry that weakens one of the C=O bent bonds, inducing the characteristic NCO bending. nih.gov This bending is not merely a steric effect but an intrinsic electronic feature. For the simplest isocyanate, HNCO, this bending is well-documented.

Conformational analysis of more complex isocyanates, such as m-isocyanatobenzenesulfonyl isocyanate, involves mapping the potential energy surface as a function of key dihedral angles. For chloroacetyl isocyanate, for instance, potential energy scans of internal rotations have been used to identify the most stable conformers. uni-muenchen.de For an arylsulfonyl isocyanate, the primary rotational degrees of freedom would be around the aryl-sulfur and sulfur-nitrogen bonds, determining the orientation of the sulfonyl isocyanate group relative to the aromatic ring. These preferred conformations would represent energy minima on the potential energy surface.

| Compound (Model System) | Calculated N=C=O Angle (°) | Method | Reference |

|---|---|---|---|

| Isocyanic Acid (HNCO) | ~124-128 | DFT / Wave Function Theory | nih.gov |

| Methyl Isocyanate (CH₃NCO) | ~140 | DFT | stackexchange.com |

Electronic Charge Distribution and Reactivity Hotspots

The reactivity of isocyanates is dominated by the electronic charge distribution within the N=C=O group. The central carbon atom is positioned between two highly electronegative atoms (nitrogen and oxygen), which induces a significant partial positive charge on the carbon. stackexchange.com This makes it a potent electrophilic center and the primary site for nucleophilic attack.

In a sulfonyl isocyanate, the strongly electron-withdrawing sulfonyl group (–SO₂–) further enhances the electrophilicity of the isocyanate carbon. The high reactivity of chlorosulfonyl isocyanate (CSI) is attributed to this pronounced polarization of the N=C=O double bond system by the adjacent chlorosulfonyl group. semanticscholar.org

Computational methods like Natural Bond Orbital (NBO) analysis are employed to quantify this charge distribution. NBO calculations provide a localized, Lewis-structure-like picture of the molecule, assigning partial charges to each atom based on the electron density. acs.orgresearchgate.net These calculations consistently show a large positive charge on the isocyanate carbon and the sulfur atom of the sulfonyl group, identifying them as the primary "hotspots" for reactivity.

| Atom | Functional Group | Expected NBO Partial Charge | Role in Reactivity |

|---|---|---|---|

| C | Isocyanate (-N=C=O) | Strongly Positive | Primary Electrophilic Center (Nucleophilic Attack) |

| S | Sulfonyl (-SO₂-) | Strongly Positive | Secondary Electrophilic Center |

| O | Isocyanate (-N=C=O) | Negative | Nucleophilic/Basic Site (e.g., in cycloadditions) |

| N | Isocyanate (-N=C=O) | Negative | Nucleophilic/Basic Site |

Mechanistic Studies of Isocyanate Reactions using Ab Initio and Density Functional Theory (DFT)

Ab initio and DFT methods are cornerstones for elucidating the complex mechanisms of isocyanate reactions. stackexchange.com These computational approaches allow researchers to map entire reaction pathways, identify intermediates, and calculate the energy barriers that govern reaction rates, providing a level of detail that complements experimental studies. mdpi.comrsc.org

Transition State Analysis for Nucleophilic Additions

Nucleophilic addition is the most characteristic reaction of isocyanates. Computational chemists investigate these reactions by locating the transition state (TS) on the potential energy surface. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, and it is computationally characterized by having exactly one imaginary vibrational frequency.

Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the reactants and products. researchgate.net This analysis provides a detailed picture of the bond-forming and bond-breaking processes. For example, in the reaction of an isocyanate with an alcohol to form a urethane, DFT calculations can model the approach of the alcohol oxygen to the electrophilic isocyanate carbon and the subsequent proton transfer, revealing whether the mechanism is concerted or stepwise. researchgate.net

| Reaction Type | Model Reactants | Computational Method | Calculated Activation Energy (ΔG‡) | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Phenyl Isocyanate + Butan-1-ol | G3MP2BHandHLYP | ~125 kJ/mol (Uncatalyzed) | researchgate.net |

| Nucleophilic Addition | Metal-bound Isocyanide + HNMe₂ | DFT | 19.8–22.4 kcal/mol | researchgate.net |

| [3+2] Cycloaddition | Phenylnitrile Oxide + SO₂ → Phenyl Isocyanate + SO₂ | DLPNO-CCSD(T) | ~9 kcal/mol (Gas Phase) |

Solvation Effects in Reaction Pathways

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models account for these effects primarily through implicit and explicit solvation models. Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to capture bulk solvent effects.

Studies have shown that solvent polarity can fundamentally alter a reaction pathway. For instance, the cycloaddition of nitrones with isocyanates was found to proceed through a concerted mechanism in the gas phase or in nonpolar solvents, but shifts to a stepwise mechanism involving a zwitterionic intermediate in polar solvents. acs.org The polar solvent preferentially stabilizes the charged intermediate, lowering the energy of the stepwise path relative to the concerted one. Born-Oppenheimer molecular dynamics (BOMD) simulations of isocyanic acid at an air-water interface have shown that interfacial water molecules can lower the activation barrier for hydrolysis from 45 kcal/mol in the gas phase to just 14 kcal/mol by actively participating in proton transfer.

Computational Insights into Catalysis

Computational chemistry is invaluable for understanding and designing catalysts for isocyanate reactions. stackexchange.com DFT calculations can elucidate how a catalyst interacts with reactants to provide a lower-energy reaction pathway. Typically, a catalyst forms an intermediate complex with one of the reactants, activating it for the subsequent reaction step.

For example, in the amine-catalyzed formation of urethanes, computations show that the catalyst first forms a hydrogen-bonded complex with the alcohol. This complex then interacts with the isocyanate, and the amine facilitates the proton transfer from the alcohol to the isocyanate nitrogen in the transition state, significantly lowering the activation energy compared to the uncatalyzed reaction. Computational studies allow for the direct comparison of the catalytic efficiency of different molecules by calculating the energy profiles for each catalyzed reaction, guiding the development of more effective catalysts. researchgate.net

| Reaction | Catalyst | Computational Finding | Reference |

|---|---|---|---|

| Urethane Formation (PhNCO + Methanol) | Nitrogen-containing compounds (e.g., amines) | Catalysts significantly decrease the reaction barrier by over 100 kJ/mol by facilitating proton transfer. | |

| Urethane Formation (PhNCO + Butan-1-ol) | Organic Acids (e.g., TFMSA) | Acid catalysts activate the isocyanate group. Trifluoromethanesulfonic acid (TFMSA) was found to be the most effective, providing the lowest activation energy. | researchgate.net |

| Isocyanate Cyclotrimerization | Base Catalysts | DFT studies suggest that catalysts are necessary for efficient trimer formation, proceeding through an activated catalyst-isocyanate complex. | stackexchange.com |

| Nitrile Oxide → Isocyanate Rearrangement | Sulfur Dioxide (SO₂) | SO₂ acts as a catalyst via a [3+2]-cycloaddition mechanism, forming a cyclic intermediate that rearranges to the isocyanate. |

Molecular Dynamics (MD) Simulations of Isocyanate-Containing Systems

Molecular dynamics (MD) simulations are a powerful computational method for investigating the structure, dynamics, and interactions of molecules over time. In the context of isocyanate chemistry, MD simulations provide valuable insights into the behavior of these highly reactive compounds and the materials derived from them, such as polyurethanes. However, the simulation of isocyanate-containing systems, including this compound, presents unique challenges, primarily related to the development of accurate force fields.

A significant hurdle in performing reliable MD simulations of isocyanates is the lack of well-parameterized force fields that can accurately describe the complex electronic nature of the isocyanate group (-N=C=O). nih.govnih.gov The development of a robust force field is crucial as it governs the interactions between atoms and thus the outcomes of the simulation. For a molecule like this compound, with its two distinct isocyanate groups and a sulfonyl moiety, a dedicated parameterization effort would be required. This process typically involves fitting the force field parameters to high-level quantum mechanical calculations or experimental data.

Despite these challenges, MD simulations have been successfully applied to various isocyanate-based systems. These simulations can elucidate the conformational dynamics of isocyanate monomers, their aggregation behavior in solution, and the structure of the resulting polymers. For instance, simulations can predict how the rigid main chain of certain isocyanate polymers influences their aggregation in aqueous solutions. mdpi.com

The table below outlines the essential components of a united-atom force field, such as the Transferable Potentials for Phase Equilibria (TraPPE), that would need to be developed to accurately model this compound in MD simulations. nsf.gov

Table 1: Essential Force Field Parameters for MD Simulation of this compound

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. | Crucial for accurately representing the N=C and C=O bonds in the isocyanate groups and the S=O bonds in the sulfonyl group. |

| Angle Bending | Defines the energy associated with bending the angle between three bonded atoms. | Important for maintaining the correct geometry of the isocyanate and sulfonyl functional groups, as well as the benzene ring. |

| Torsional Dihedrals | Represents the energy barrier to rotation around a chemical bond. | Determines the conformational flexibility of the molecule, including the rotation of the isocyanate and sulfonyl groups relative to the benzene ring. |

| Non-bonded Interactions | Includes van der Waals and electrostatic interactions between atoms that are not directly bonded. | Governs intermolecular interactions, which are critical for predicting properties like density, viscosity, and aggregation behavior. |

Prediction of Reactivity and Selectivity in Dual-Functional Compounds

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and selectivity of complex molecules like this compound. This compound possesses two distinct isocyanate groups: one directly attached to the benzene ring and the other to the sulfonyl group. The electronic environment of these two groups is significantly different, leading to a difference in their reactivity.

The reactivity of an isocyanate group is largely determined by the electrophilicity of the carbonyl carbon. The presence of electron-withdrawing groups attached to the isocyanate moiety increases its electrophilicity and thus its reactivity towards nucleophiles. In this compound, the sulfonyl group (-SO2-) is a very strong electron-withdrawing group. This electronic effect is expected to make the isocyanate group attached to the sulfonyl moiety significantly more reactive than the isocyanate group directly attached to the benzene ring.

DFT calculations can be employed to quantify this difference in reactivity. By calculating the partial atomic charges on the carbonyl carbons of the two isocyanate groups, one can get a direct measure of their relative electrophilicity. Furthermore, the activation energies for the reaction of each isocyanate group with a model nucleophile (e.g., an alcohol or an amine) can be calculated. The isocyanate group with the lower activation energy will be the more reactive one.

The following table summarizes the expected differences in reactivity between the two isocyanate groups of this compound based on established principles of electronic effects.

Table 2: Predicted Reactivity of Isocyanate Groups in this compound

| Isocyanate Group | Electronic Environment | Predicted Reactivity | Rationale |

|---|---|---|---|

| Benzenic Isocyanate | Attached directly to the benzene ring. The sulfonyl group at the meta position has a moderate electron-withdrawing effect. | Less Reactive | The electron-withdrawing effect of the sulfonyl group is attenuated by its meta position on the benzene ring. |

| Sulfonyl Isocyanate | Directly attached to the strongly electron-withdrawing sulfonyl group. | More Reactive | The powerful inductive effect of the sulfonyl group significantly increases the electrophilicity of the adjacent isocyanate carbon. |

Computational studies on the hydrolysis of isocyanates have shown a good correlation between the charge on the carbonyl carbon and the activation enthalpy for the reaction. nih.gov These studies also demonstrate that the reactivity of isocyanates increases with the electron-withdrawing ability of the substituent. nih.gov

Machine Learning Applications in Isocyanate Chemistry Modeling

Machine learning (ML) is an emerging and powerful tool in the field of computational chemistry, with significant potential for applications in modeling isocyanate chemistry. nih.govsciencedaily.com ML models can be trained on large datasets of chemical information to predict a wide range of properties and behaviors, often with a fraction of the computational cost of traditional quantum mechanical methods. sciencedaily.com

For a complex molecule like this compound, ML can be applied in several ways:

Force Field Development: As mentioned in section 6.3, developing accurate force fields for MD simulations is a major challenge. ML potentials are being developed that can learn from high-level quantum mechanics data to create highly accurate and transferable force fields. sciencedaily.com This approach could be used to generate a reliable force field for this compound, enabling more accurate MD simulations of its behavior.

Reactivity Prediction: ML models can be trained to predict the reactivity and selectivity of chemical reactions. arxiv.orgyoutube.comarxiv.org For this compound, an ML model could be trained on a dataset of reactions involving various diisocyanates to predict which of the two isocyanate groups will react preferentially under different conditions (e.g., with different nucleophiles or in different solvents).

Property Prediction: ML models are adept at predicting macroscopic properties from molecular structure. youtube.com For polymers derived from this compound, ML could be used to predict properties such as glass transition temperature, mechanical strength, and thermal stability based on the monomer structure and polymerization conditions.

The development of a successful ML model relies on the careful selection of molecular descriptors that capture the essential chemical information of the molecules. The following table provides examples of descriptors that could be used to build an ML model for predicting the reactivity of this compound.

Table 3: Potential Molecular Descriptors for Machine Learning Models of this compound Reactivity

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Electronic Descriptors | Partial atomic charges, dipole moment, HOMO/LUMO energies. | Quantify the electronic properties of the isocyanate groups, which are directly related to their reactivity. |

| Topological Descriptors | Molecular connectivity indices, Wiener index. | Describe the branching and connectivity of the molecule, which can influence steric hindrance and reactivity. |

| Geometric Descriptors | Bond lengths, bond angles, solvent accessible surface area. | Capture the three-dimensional structure of the molecule, which is important for understanding how it interacts with other molecules. |

| Quantum Mechanical Descriptors | DFT-calculated energies, electrostatic potential maps. | Provide a highly accurate representation of the molecule's electronic structure and can be used to train very precise ML models. youtube.com |

Emerging Research Directions and Future Outlook for M Isocyanatobenzenesulfonyl Isocyanate

Innovations in Sustainable and Green Synthesis Protocols

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). researchgate.netgoogle.com Consequently, a significant research thrust is the development of sustainable and green synthesis protocols that are safer and more environmentally benign. For aryl sulfonyl isocyanates like m-isocyanatobenzenesulfonyl isocyanate, future research is likely to focus on phosgene-free routes.

One promising avenue is the catalyzed carbonylation of nitroaromatic compounds, which offers a more environmentally friendly alternative to the phosgene route. researchgate.net Another green approach involves rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, which can produce isocyanates from carboxylic acids or amides. wikipedia.orgnih.gov The Lossen rearrangement, in particular, involves the conversion of a hydroxamic acid to an isocyanate via a sulfonyl intermediate, making it a relevant pathway for sulfonyl isocyanates. wikipedia.org

Moreover, the principles of green chemistry are being applied to the synthesis of related sulfonamides, which are precursors to sulfonyl isocyanates. Recent studies have demonstrated the synthesis of sulfonamides via oxidative chlorination in sustainable solvents like water, ethanol, and glycerol, featuring simple, solvent-free workups. mdpi.com Adapting such methodologies for the precursors of this compound could significantly reduce the environmental footprint of its production.

Future innovations may also leverage flow chemistry and in situ generation techniques. nih.gov Generating the highly reactive this compound on-demand for immediate use in a subsequent reaction would minimize storage and handling risks, aligning with the principles of inherent safety in chemical process design.

Catalyst Discovery and Optimization for Isocyanate Reactions

Catalysis is central to controlling the reactivity of isocyanates and guiding the formation of desired products, from small molecules to high-performance polymers. Research in this area is focused on discovering and optimizing catalysts that offer enhanced activity, selectivity, and stability for reactions involving this compound.

For the cyclotrimerization of isocyanates to form highly stable isocyanurate rings, which can be used to create cross-linked polymer networks, a variety of catalysts are being explored. youtube.com These are broadly categorized into Lewis basic catalysts and metal-containing catalysts. wikipedia.org The development of new, more efficient catalysts for this reaction could enable the synthesis of novel polyisocyanurate materials with enhanced thermal and mechanical properties. A Chinese patent describes a catalyst system for isocyanate cyclotrimerization composed of dibenzylamine and a secondary amine, highlighting advantages such as mild reaction conditions, high selectivity, and reusability. scispace.com

In the context of polyurethane and polyurea synthesis, where isocyanates react with alcohols and amines respectively, non-tin catalysts are gaining prominence due to the aquatic toxicity of some organotin compounds. acs.org Zirconium chelates, for example, have been shown to selectively catalyze the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. acs.org Such selectivity is crucial for producing high-quality polymers. The table below summarizes various catalyst types and their potential applications in isocyanate reactions.

| Catalyst Type | Example(s) | Reaction Type | Potential Advantages |

| Lewis Bases | Pyridine, Tertiary Amines | Cyclotrimerization, Urethane formation | Metal-free, tunable basicity |

| Organometallic | Dibutyltin dilaurate (DBTDL) | Urethane formation, Urea (B33335) formation | High activity |

| Metal Chelates | Zirconium acetylacetonate | Selective Urethane formation | High selectivity against water, reduced toxicity |

| Transition Metals | Palladium complexes | Reductive carbonylation (synthesis) | Phosgene-free synthesis route |

| Amine Mixtures | Dibenzylamine/Diisopropylamine | Cyclotrimerization | Mild conditions, reusability |

The optimization of catalyst systems will continue to be a key research direction, aiming to provide precise control over reaction kinetics and the final properties of materials derived from this compound.

Exploration of Novel Reaction Pathways and Transformations

The dual electrophilic nature of this compound, with reactive centers at both the isocyanate carbon and the sulfonyl sulfur, makes it a versatile reagent for organic synthesis. arxada.com While its reactions with common nucleophiles like alcohols and amines are well-established, emerging research is exploring novel reaction pathways and transformations to create complex molecular architectures.

Aryl sulfonyl isocyanates are known to participate in a variety of synthetic transformations, leading to the formation of amides, sulfonylureas, pyrrolidine derivatives, lactams, and oxazolidinones. rsc.orgresearchgate.net Recent advances have focused on their use in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov MCRs are highly efficient and allow for the rapid construction of diverse chemical libraries. For instance, aryl sulfonyl isocyanates have been used in MCRs to synthesize complex heterocyclic compounds like 1-(arylsulfonyl)-3-[(diethylamino)-methylene]-2,4-azetidinedione derivatives. nih.gov

Another area of exploration is the use of aryl sulfonyl isocyanates in cycloaddition reactions. For example, they can undergo [2+2] cycloaddition with alkenes to form β-lactams, which are important structural motifs in many pharmaceuticals. wikipedia.org The exploration of novel cycloaddition partners and catalytic systems could lead to new and efficient routes to valuable heterocyclic compounds.

The reactivity of the sulfonyl group also presents opportunities for novel transformations. While the isocyanate group is typically the more reactive site, reactions involving the sulfonyl group, such as nucleophilic substitution at sulfur, could be exploited to create new classes of compounds. Future research will likely focus on developing selective methods to control which electrophilic site of this compound reacts, thereby expanding its synthetic utility.

Development of Smart and Responsive Materials Based on this compound

The unique chemical properties of this compound make it an attractive building block for the development of smart and responsive materials. These are materials that can change their properties in response to external stimuli such as temperature, pH, light, or chemical analytes.

The formation of sulfonylurea linkages through the reaction of this compound with amines provides a basis for creating dynamic polymer networks. Recently, a novel dynamic covalent bond based on N-sulfonyl guanidine urea has been reported to undergo catalyst-free metathesis reactions. acs.org Polymers constructed with these bonds exhibit both high stability and reprocessability, making them suitable for applications requiring recyclable thermosets. acs.org The incorporation of the m-benzenesulfonyl isocyanate moiety into such systems could lead to materials with tunable dynamic properties.

The high reactivity of the isocyanate group can also be harnessed to create self-healing materials. mdpi.com For example, microcapsules containing isocyanates can be embedded in a polymer matrix. When the material is damaged, the microcapsules rupture, releasing the isocyanate to react with ambient moisture or other components of the matrix to repair the damage. rsc.org The specific reactivity of this compound could be tailored for such applications.

Furthermore, the sulfonyl group offers opportunities for designing responsive materials. The acidity of the N-H proton in a sulfonylurea linkage is sensitive to the local chemical environment. This property could be exploited to create pH-responsive polymers that swell, shrink, or change their conformation in response to changes in pH. The table below outlines potential smart material applications for this compound.

| Material Type | Key Chemistry | Stimulus | Potential Application |

| Self-Healing Polymers | Isocyanate reaction with moisture/amines | Mechanical Damage | Coatings, structural composites |

| Recyclable Thermosets | Dynamic sulfonylurea bonds | Heat | High-performance recyclable plastics |

| pH-Responsive Hydrogels | Acidity of sulfonylurea N-H | pH | Drug delivery, sensors |

| Shape Memory Polymers | Cross-linked polymer networks | Temperature | Actuators, biomedical devices |

The development of smart materials based on this compound is a promising research direction that could lead to a new generation of high-performance, functional materials.

Advanced Characterization Techniques for Isocyanate-Based Materials

As novel materials based on this compound are developed, advanced characterization techniques will be essential for understanding their structure-property relationships. The performance of these materials is intimately linked to their chemical composition, molecular architecture, and morphology at various length scales.